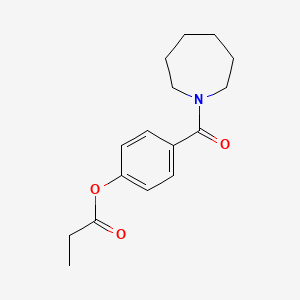
4-(1-azepanylcarbonyl)phenyl propionate
Descripción general
Descripción
4-(1-azepanylcarbonyl)phenyl propionate, also known as CPP-109, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as histone deacetylase (HDAC) inhibitors, which have been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties.
Aplicaciones Científicas De Investigación
4-(1-azepanylcarbonyl)phenyl propionate has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the suppression of cancer cell growth and proliferation.
In addition, this compound has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition leads to the suppression of inflammation and the alleviation of symptoms associated with inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Furthermore, this compound has been studied for its potential neuroprotective properties. It has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease and other neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 4-(1-azepanylcarbonyl)phenyl propionate involves the inhibition of HDAC enzymes, which are involved in the regulation of gene expression. HDAC enzymes remove acetyl groups from histone proteins, leading to the repression of gene expression. By inhibiting HDAC enzymes, this compound leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the suppression of cancer cell growth and proliferation.
In addition, this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, leading to the suppression of inflammation and the alleviation of symptoms associated with inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its inhibition of HDAC enzymes and the consequent effects on gene expression. By inhibiting HDAC enzymes, this compound leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the suppression of cancer cell growth and proliferation. In addition, this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, leading to the suppression of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(1-azepanylcarbonyl)phenyl propionate in lab experiments is its specificity for HDAC enzymes. This specificity allows for the selective inhibition of HDAC enzymes, which can lead to more targeted and effective treatments for cancer and other diseases.
However, one limitation of using this compound in lab experiments is its potential toxicity. HDAC inhibitors have been shown to have toxic effects on normal cells, which can limit their clinical applications. In addition, the synthesis of this compound can be complex and time-consuming, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the research and development of 4-(1-azepanylcarbonyl)phenyl propionate. One area of focus is the development of more potent and selective HDAC inhibitors that can be used as cancer therapeutics. Another area of focus is the investigation of the potential neuroprotective properties of this compound for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Furthermore, the development of new synthetic methods for the production of this compound could lead to more efficient and cost-effective production of this compound for research and clinical applications. Finally, the investigation of the mechanisms of action of this compound and its effects on gene expression could lead to the identification of new targets for therapeutic intervention in cancer and other diseases.
Propiedades
IUPAC Name |
[4-(azepane-1-carbonyl)phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-2-15(18)20-14-9-7-13(8-10-14)16(19)17-11-5-3-4-6-12-17/h7-10H,2-6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOSOYIRJZDEKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B4405050.png)
![1-[4-(4-biphenylyloxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4405064.png)
![1-{2-[2-(allyloxy)phenoxy]ethyl}-4-methylpiperidine hydrochloride](/img/structure/B4405074.png)
![3-{[(4-cyanophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4405080.png)
![4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]morpholine hydrochloride](/img/structure/B4405085.png)
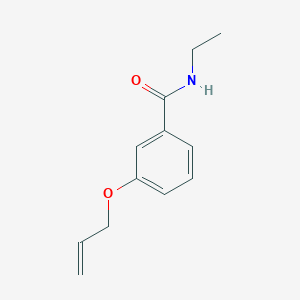
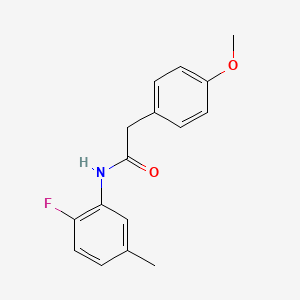
![N-[2-(3-butoxyphenoxy)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B4405121.png)
![[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl 2,3-dimethyl-6-quinoxalinecarboxylate](/img/structure/B4405134.png)
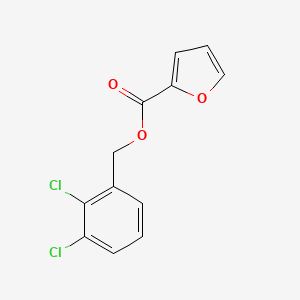
![1-[3-(3-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4405143.png)
![methyl N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycinate](/img/structure/B4405150.png)
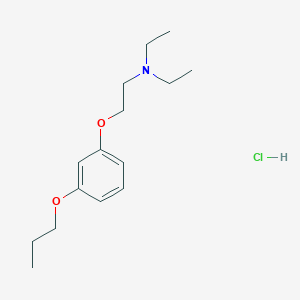
![N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)pentanamide](/img/structure/B4405155.png)